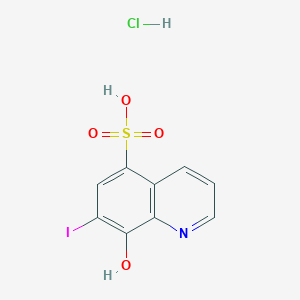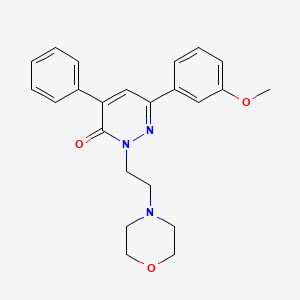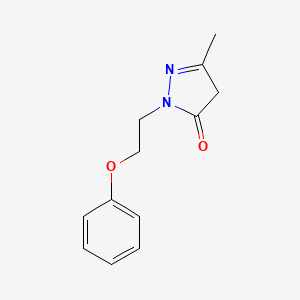![molecular formula C27H22ClNO B15213291 Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl- CAS No. 629643-19-2](/img/structure/B15213291.png)
Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine is a complex organic compound that belongs to the class of isoxazolidines These compounds are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine typically involves the following steps:
Formation of Biphenyl Derivatives: The biphenyl scaffold can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling.
Introduction of Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Cyclization to Form Isoxazolidine Ring: The final step involves the cyclization of the intermediate compounds to form the isoxazolidine ring.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)benzaldehyde: This compound shares the chlorophenyl group but lacks the isoxazolidine ring.
N-(3-Chlorophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine: This compound contains the biphenyl and chlorophenyl groups but differs in its overall structure and functional groups.
3-Bromo-4’-chloro-1,1’-biphenyl: This compound has a similar biphenyl structure but includes a bromine atom instead of the isoxazolidine ring.
Propiedades
Número CAS |
629643-19-2 |
|---|---|
Fórmula molecular |
C27H22ClNO |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C27H22ClNO/c28-24-12-7-13-25(18-24)29-26(19-27(30-29)23-10-5-2-6-11-23)22-16-14-21(15-17-22)20-8-3-1-4-9-20/h1-18,26-27H,19H2 |
Clave InChI |
WWSBSGHNPIDLLS-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(OC1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



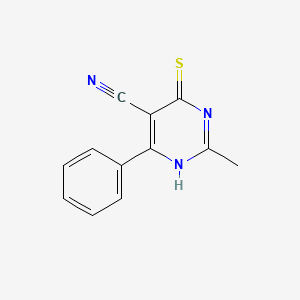




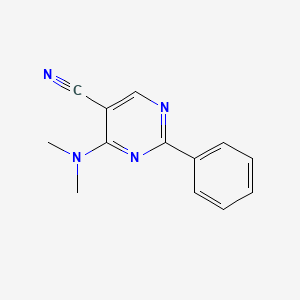
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
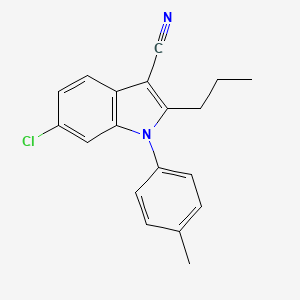
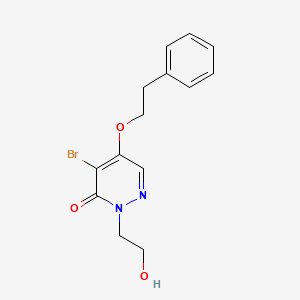
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
